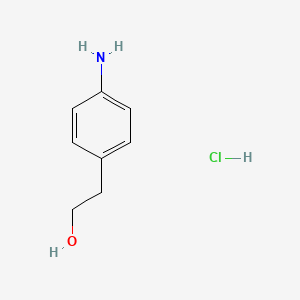
2-(4-Aminophenyl)ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)ethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a derivative of 2-(4-Aminophenyl)ethanol, where the hydrochloride group is added to enhance its solubility and stability. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethanol hydrochloride typically involves the reduction of 4-nitrophenethyl alcohol. The process includes the following steps:
Nitration: 2-Phenylethanol is nitrated to form 2-(4-nitrophenyl)ethanol.
Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation or other reducing agents like hydrazine hydrate in the presence of a catalyst.
Hydrochloride Formation: The resulting 2-(4-Aminophenyl)ethanol is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Aminophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: 4-Aminobenzaldehyde, 4-Aminobenzoic acid.
Reduction: Secondary and tertiary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives of this compound.
科学研究应用
The search results do not contain information regarding the applications of "2-(4-Aminophenyl)ethanol hydrochloride" beyond its role as a chemical intermediate. However, the search results do provide information on synthesizing related compounds, such as Mirabegron, that may be helpful for your research.
Synthesis and Intermediates
- (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol: This compound is an intermediate of Mirabegron, a drug used to treat overactive bladder . A synthetic method involves reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride into (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol using Pd/C as a catalyst in an alcohol solvent .
- N-Boc-2-(4-aminophenyl) ethanol: This compound can be synthesized by reacting 2o with equal amido phenenyl alcohol in a solvent . The reaction solution is stirred until complete, and the product is obtained through recrystallization . Solvents like tetrahydrofuran (THF), methyl alcohol, and acetone can be used .
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound can be synthesized by dissolving 11 in ethanol with mild heating, then adding NaBH4 in portions . The product is purified by recrystallization from 96% ethanol .
作用机制
The mechanism of action of 2-(4-Aminophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amino group.
4-Aminophenethyl alcohol: Lacks the hydrochloride group, affecting its solubility and stability.
4-Nitrophenethyl alcohol: Precursor in the synthesis of 2-(4-Aminophenyl)ethanol hydrochloride.
Uniqueness
This compound is unique due to its enhanced solubility and stability, making it more suitable for various applications compared to its analogs. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .
生物活性
2-(4-Aminophenyl)ethanol hydrochloride, also known as p-aminophenylethanol, is a compound with diverse applications in organic chemistry and potential therapeutic roles. Its molecular formula is C8H10ClN, with a molecular weight of approximately 137.18 g/mol. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H10ClN
- Molecular Weight : 137.18 g/mol
- CAS Number : 104-10-9
- Appearance : White to off-white solid
- Solubility : Soluble in methanol
Biological Activity Overview
This compound exhibits various biological activities, particularly in the context of inflammation and microbial inhibition. Preliminary studies indicate its potential to interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways, suggesting possible roles in anti-inflammatory therapies .
Potential Therapeutic Roles
- Anti-inflammatory Activity : The compound's interaction with cyclooxygenase enzymes could position it as a candidate for anti-inflammatory agents.
- Antibacterial and Antifungal Activity : Research indicates that related compounds exhibit significant antibacterial and antifungal properties, hinting at similar potential for this compound .
Interaction with Biological Receptors
Studies have shown that this compound may bind to various biological receptors. Its structural similarity to other biologically active compounds suggests it could modulate receptor activity, influencing pathways involved in inflammation and infection.
Antimicrobial Activity
A comparative analysis of structurally similar compounds revealed varying degrees of antimicrobial efficacy:
| Compound Name | CAS Number | MIC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound A | 104060-23-3 | 0.0195 | Antibacterial |
| Compound B | 63405-88-9 | 0.0048 | Antifungal |
| Compound C | 205318-52-1 | 0.0098 | Antibacterial |
These findings suggest that modifications to the phenyl ring can significantly enhance antibacterial activity, indicating that similar modifications to this compound might yield compounds with improved efficacy against pathogens .
属性
CAS 编号 |
92814-31-8 |
|---|---|
分子式 |
C8H12ClNO |
分子量 |
173.64 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h1-4,10H,5-6,9H2;1H |
InChI 键 |
BAUGIPPZPXUSIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















